molecular formula C22H25N5O2 B2955971 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea CAS No. 337920-15-7

3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea

Cat. No.: B2955971
CAS No.: 337920-15-7
M. Wt: 391.475
InChI Key: NTHQOTMWTLJUNG-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea is a complex organic compound that features a piperazine ring substituted with methoxyphenyl and methylphenyl groups

Scientific Research Applications

3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its ability to interact with neurotransmitter receptors.

    Pharmacology: It is used in research to understand its binding affinity and efficacy in modulating receptor activity.

    Biochemistry: It serves as a tool to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Substitution Reaction: The piperazine intermediate is then reacted with 4-methylphenyl isocyanate to form the urea derivative.

    Addition of the Cyano Group: The final step involves the addition of the cyano group to the ethylene bridge, which is achieved through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to changes in cellular signaling pathways. This interaction can result in therapeutic effects such as the alleviation of symptoms in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

1-[(E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-17-3-5-18(6-4-17)24-22(28)25-21(11-12-23)27-15-13-26(14-16-27)19-7-9-20(29-2)10-8-19/h3-11H,13-16H2,1-2H3,(H2,24,25,28)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHQOTMWTLJUNG-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=CC#N)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N/C(=C\C#N)/N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.